

# Tert-butyl 2-oxopyrrolidine-1-carboxylate CAS number 85909-08-6

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## Compound of Interest

Compound Name:	Tert-butyl 2-oxopyrrolidine-1-carboxylate
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An In-depth Technical Guide to **Tert-butyl 2-oxopyrrolidine-1-carboxylate** (CAS 85909-08-6)

## Authored by: A Senior Application Scientist Abstract

**Tert-butyl 2-oxopyrrolidine-1-carboxylate**, commonly known as N-Boc-2-pyrrolidinone, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural feature—a lactam ring protected by a tert-butyloxycarbonyl (Boc) group—renders it an exceptionally stable yet versatile intermediate. This guide provides an in-depth exploration of its synthesis, physicochemical properties, core reactivity, and significant applications. We delve into detailed, field-proven protocols, explain the causality behind experimental choices, and highlight its strategic importance in the rapid assembly of complex molecular architectures, particularly in the realm of drug discovery.

## Introduction and Strategic Importance

**Tert-butyl 2-oxopyrrolidine-1-carboxylate** (CAS 85909-08-6) is a derivative of 2-pyrrolidinone, a five-membered lactam. The introduction of the Boc protecting group on the nitrogen atom serves two primary purposes: it deactivates the otherwise reactive N-H bond and enhances the molecule's solubility in a wide range of organic solvents, making it highly amenable to various reaction conditions.<sup>[1]</sup>

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.<sup>[2][3]</sup> Consequently, N-Boc-2-pyrrolidinone has emerged as a critical starting material for synthesizing substituted pyrrolidines, which are integral to the development of antibacterials, immunomodulators, and other therapeutic agents.<sup>[2]</sup> Its utility is most pronounced in multicomponent reactions, such as the Ugi reaction, where it facilitates the efficient construction of diverse chemical libraries for drug screening.<sup>[1][4]</sup>

## Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in the laboratory. N-Boc-2-pyrrolidinone is typically a colorless to light yellow oil or a low-melting solid, a characteristic that influences handling and storage procedures.<sup>[5][6]</sup>

Property	Value	Reference(s)
CAS Number	85909-08-6	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>3</sub>	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	185.22 g/mol	<a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Clear colorless to brown oil / low-melting solid	<a href="#">[5]</a>
Boiling Point	100-105 °C at 0.5 mmHg	<a href="#">[4]</a> <a href="#">[6]</a>
Density	1.086 g/mL at 25 °C	<a href="#">[4]</a> <a href="#">[6]</a>
Refractive Index (n <sub>20/D</sub> )	1.466	<a href="#">[4]</a> <a href="#">[6]</a>
Flash Point	113 °C (235.4 °F) - closed cup	<a href="#">[6]</a>
Storage	Room temperature, sealed in dry, dark place	<a href="#">[5]</a>

## Spectroscopic Data:

While comprehensive spectral data requires direct analysis, typical <sup>1</sup>H NMR and <sup>13</sup>C NMR spectral features can be predicted based on its structure. The <sup>1</sup>H NMR spectrum would characteristically show a large singlet around 1.5 ppm corresponding to the nine equivalent

protons of the tert-butyl group, along with multiplets for the three methylene groups of the pyrrolidinone ring.

Tert-butyl 2-oxopyrrolidine-1-carboxylate

mol

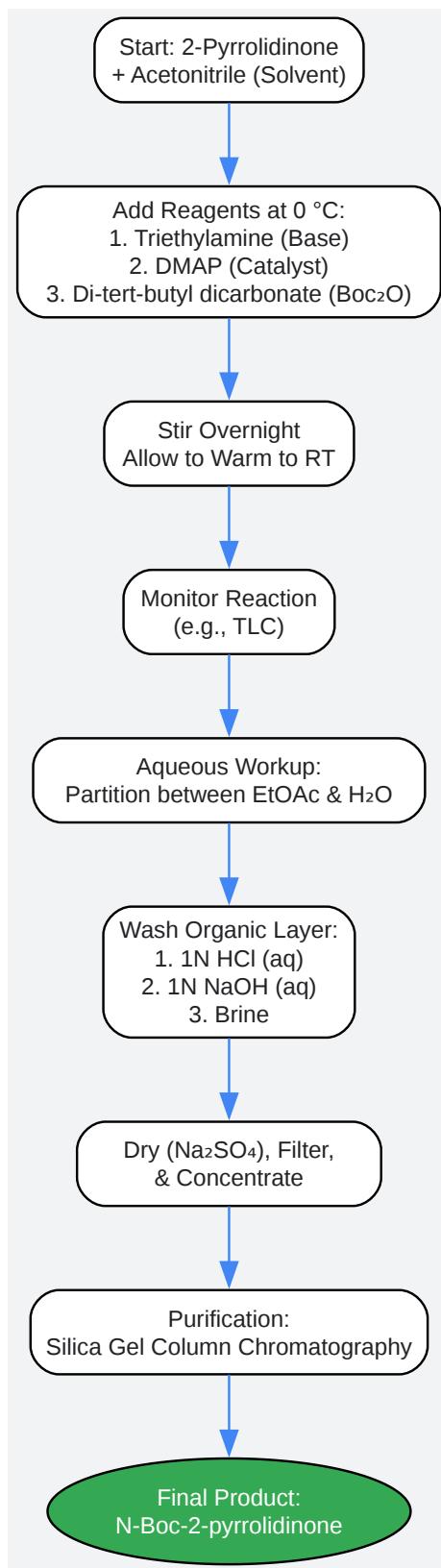
Figure 1: Chemical Structure

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Figure 1: Chemical Structure

## Synthesis and Manufacturing

The most prevalent and efficient synthesis of N-Boc-2-pyrrolidinone involves the direct N-acylation of 2-pyrrolidinone with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ). The causality for the choice of reagents is critical for ensuring a high-yield, clean reaction.



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Figure 2: Synthesis Workflow Diagram

# Experimental Protocol: Synthesis of N-Boc-2-pyrrolidinone[4]

- Materials:

- 2-Pyrrolidinone (1.0 eq)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.1 eq)
- Triethylamine (Et<sub>3</sub>N) (1.2 eq)
- 4-Dimethylaminopyridine (DMAP) (0.5 eq)
- Acetonitrile (Solvent)
- Ethyl acetate (EtOAc)
- 1N Hydrochloric Acid (HCl)
- 1N Sodium Hydroxide (NaOH)
- Saturated Sodium Chloride (Brine)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Procedure:

- To a round-bottom flask under a nitrogen atmosphere, dissolve 2-pyrrolidinone (10.0 g, 118 mmol) in acetonitrile (118 mL).
- Cool the solution to 0 °C using an ice bath.
- Sequentially add triethylamine (19.6 mL, 141 mmol) and 4-dimethylaminopyridine (7.18 g, 58.8 mmol). The triethylamine acts as a base to deprotonate the 2-pyrrolidinone, while DMAP serves as a highly effective acylation catalyst.
- Add di-tert-butyl dicarbonate (32.7 g, 150 mmol) portion-wise to the stirred solution.

- Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.
- Monitor the reaction for completion using Thin Layer Chromatography (TLC).
- Once complete, partition the mixture between ethyl acetate and water.
- Separate the organic layer and wash it sequentially with 1N aqueous HCl, 1N aqueous NaOH, and finally with saturated brine. This washing sequence removes the base, catalyst, and any unreacted starting materials.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 1:1) to yield pure **tert-butyl 2-oxopyrrolidine-1-carboxylate** as a light-yellow oil (yields typically >90%).[\[4\]](#)

## Reactivity and Applications in Drug Development

The true value of N-Boc-2-pyrrolidinone lies in its versatile reactivity, which allows for the strategic introduction of functionality at various positions of the pyrrolidine ring.

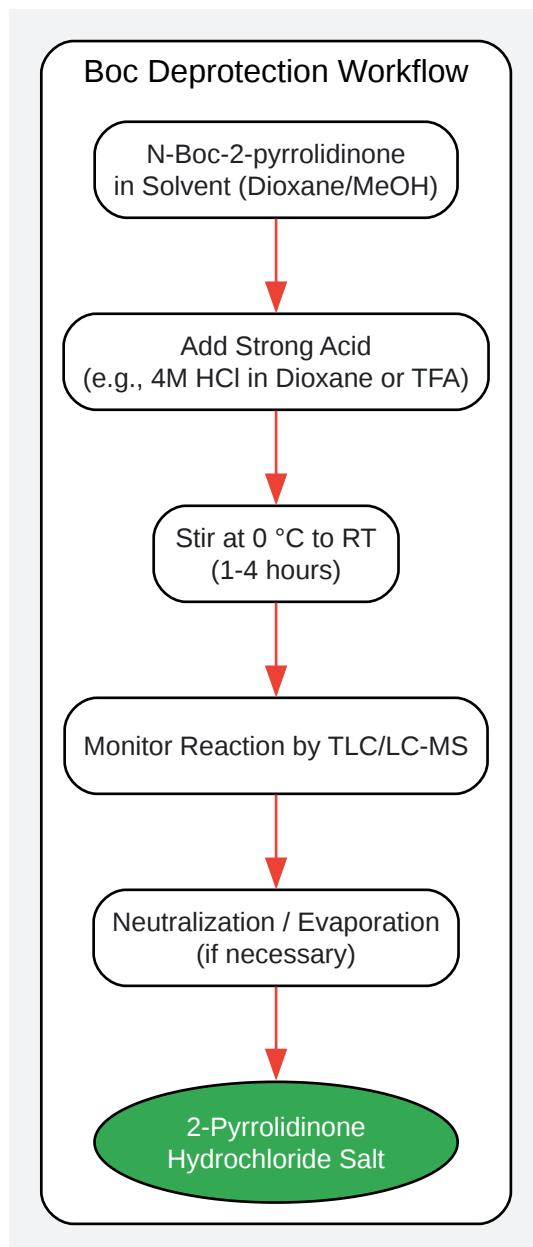
## The Ugi Multicomponent Reaction

A primary application of this compound is in the Ugi four-component reaction. This powerful synthetic tool enables the rapid assembly of complex, highly functionalized N-acyl-2-vinylpyrrolidines from an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid component, where N-Boc-2-pyrrolidinone serves as the foundational carboxylic acid surrogate.[\[1\]](#)[\[4\]](#) This strategy is invaluable in drug discovery for generating large libraries of diverse molecules for high-throughput screening.[\[8\]](#)

## Deprotection and Further Functionalization

The Boc group is designed for facile removal under acidic conditions, unmasking the nitrogen atom for subsequent reactions. This deprotection is a critical step that transforms the stable intermediate back into a reactive species for further synthesis.

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which subsequently breaks down into isobutylene and a proton.[9]



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Figure 3: Boc Deprotection Workflow

## Experimental Protocol: N-Boc Deprotection

- Caution: This procedure should be performed in a well-ventilated fume hood as it involves strong acids and volatile byproducts.
- Materials:
  - N-Boc-2-pyrrolidinone (1.0 eq)
  - 4M HCl in 1,4-dioxane (or Trifluoroacetic Acid - TFA)
  - Anhydrous solvent (e.g., Dichloromethane - DCM, or Methanol - MeOH)
- Procedure:
  - Dissolve N-Boc-2-pyrrolidinone in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask at 0 °C.
  - Slowly add an excess of the acidic reagent (e.g., 5-10 equivalents of 4M HCl in dioxane).
  - Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. The choice of temperature and time depends on the stability of other functional groups in the molecule.[\[10\]](#)
  - Monitor the deprotection by TLC until the starting material is fully consumed.
  - Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the hydrochloride salt and can often be used in the next step without further purification.

The selection of the deprotection agent is critical. While TFA is highly effective, HCl in dioxane or methanol is often preferred as it is more volatile and easier to remove.[\[11\]](#) For substrates with other acid-sensitive groups, milder or alternative methods may be required.[\[10\]](#)[\[11\]](#)

## Other Applications

Beyond its use in pharmaceutical synthesis, N-Boc-2-pyrrolidinone can be transformed through specific oxidative reactions into compounds relevant to the flavor and fragrance industry, such as naturally occurring Maillard flavors.[\[1\]](#)

## Conclusion

**Tert-butyl 2-oxopyrrolidine-1-carboxylate** is more than just a protected amino acid derivative; it is a strategic linchpin in synthetic chemistry. Its stability, coupled with the predictable and efficient removal of the Boc group, provides chemists with precise control over synthetic pathways. For researchers in drug development, its role in facilitating the construction of diverse molecular libraries via multicomponent reactions is particularly significant. The protocols and insights provided in this guide are intended to empower scientists to leverage the full potential of this versatile building block in their research and development endeavors.

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